6-(5-Chloro-2-methoxyphenyl)pyrimidin-4-ol
Description
Properties
IUPAC Name |
4-(5-chloro-2-methoxyphenyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-16-10-3-2-7(12)4-8(10)9-5-11(15)14-6-13-9/h2-6H,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHDDHUMWFXZFFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=CC(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(5-Chloro-2-methoxyphenyl)pyrimidin-4-ol is a pyrimidine derivative that has garnered attention in pharmacological research due to its potential biological activities. Its structure features a pyrimidine ring substituted with a chlorinated methoxyphenyl group, which is significant for its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.
Antioxidant Activity
Research indicates that pyrimidine derivatives, including this compound, exhibit notable antioxidant properties. The presence of the chloromethoxyphenyl group enhances electron donation capabilities, which is crucial for scavenging free radicals. This activity has implications in preventing oxidative stress-related diseases.
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties. In vitro assays demonstrated that it inhibits cyclooxygenase (COX) enzymes, particularly COX-2, which is often associated with inflammatory processes. The IC50 values for COX-2 inhibition were reported to be comparable to those of established anti-inflammatory drugs like celecoxib, suggesting significant therapeutic potential in treating inflammatory conditions .
Myeloperoxidase Inhibition
A key mechanism through which this compound exerts its effects is through the inhibition of myeloperoxidase (MPO), an enzyme implicated in various inflammatory and autoimmune disorders. Studies have shown that derivatives of this compound can inhibit MPO activity in vitro and in vivo, leading to reduced inflammation markers in animal models . The lead compound PF-06282999, closely related to this compound, showed robust inhibition of plasma MPO activity following oral administration in preclinical studies .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
| Structural Feature | Impact on Activity |
|---|---|
| Chloromethoxy group | Enhances electron donation and antioxidant properties |
| Pyrimidine core | Essential for interaction with biological targets |
| Substituents on the phenyl ring | Influence selectivity and potency against specific enzymes |
In Vivo Studies
In a study involving lipopolysaccharide-treated cynomolgus monkeys, oral administration of a related compound demonstrated significant inhibition of MPO activity, which correlated with decreased inflammatory markers . This suggests that this compound could be effective in clinical settings for managing inflammation.
Cytotoxicity Assays
Cytotoxicity assays have shown varying degrees of effectiveness against cancer cell lines such as HeLa and K562. The presence of electron-donating groups in the structure appears to enhance cytotoxicity while maintaining low toxicity towards normal cells .
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Anticancer Activity : Research indicates that pyrimidine derivatives, including 6-(5-Chloro-2-methoxyphenyl)pyrimidin-4-ol, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit key enzymes involved in cancer progression, such as COX enzymes, which are crucial in inflammation and tumor growth .
- Mechanism of Action : The compound interacts with specific molecular targets, potentially modulating enzyme activity or receptor interactions to exert therapeutic effects. For example, it may inhibit the activity of COX-2, leading to reduced production of pro-inflammatory mediators .
2. Anti-inflammatory Applications
- Inhibition of COX Enzymes : Several studies have demonstrated that derivatives similar to this compound can effectively inhibit COX-1 and COX-2 enzymes, which are involved in inflammatory processes. The IC50 values for these compounds indicate their potency compared to established anti-inflammatory drugs .
- Case Study : In vivo studies using carrageenan-induced paw edema models have shown that certain pyrimidine derivatives can significantly reduce inflammation, suggesting their potential use as anti-inflammatory agents .
3. Biological Activity Exploration
- Antimicrobial Properties : Beyond anticancer and anti-inflammatory effects, research has explored the antimicrobial potential of this compound class. Some derivatives have demonstrated activity against various bacterial strains, indicating a broader therapeutic application .
- Structure–Activity Relationship (SAR) : Understanding how structural modifications influence biological activity is crucial for developing more effective drugs. Studies focusing on SAR have revealed insights into how changes in substituents affect the compound's efficacy against specific biological targets .
Data Summary
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Pyrimidin-4-Ol Derivatives
The following table and discussion compare 6-(5-chloro-2-methoxyphenyl)pyrimidin-4-ol with key pyrimidin-4-ol analogs, focusing on structural variations, biological activities, and applications.
Table 1: Structural and Functional Comparison of Pyrimidin-4-Ol Derivatives
*Calculated based on molecular formula C₁₁H₁₀ClN₂O₂.
Structural Differences and Electronic Effects
- Trifluoromethyl (CF₃) Derivatives : Compounds such as PPA2 and 2-(2-chloroallylthio)-6-(trifluoromethyl)pyrimidin-4-ol exhibit increased lipophilicity and metabolic stability due to the CF₃ group, making them suitable for agricultural and pharmaceutical applications .
Pharmacological Potential
While this compound lacks direct activity data, structurally related pyrimidin-4-ol derivatives, such as pyrazolo[3,4-d]pyrimidines, have shown promise in cancer therapy. For example, 6-(allylthio)-1-(2-hydroxy-2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol () exhibited cytotoxic effects against prostate and bladder cancer cells when delivered via halloysite nanotubes .
Preparation Methods
One-Pot Synthesis via Alkyl 3-oxo-3-arylpropanoate and Formamide
A novel and efficient one-pot synthesis method has been reported for 6-arylpyrimidin-4-ol derivatives, which can be adapted for 6-(5-chloro-2-methoxyphenyl)pyrimidin-4-ol by using the appropriate aryl precursor.
- Starting Materials: Alkyl 3-oxo-3-arylpropanoate (where the aryl group is 5-chloro-2-methoxyphenyl), formamide, and ammonium acetate.
- Reaction Conditions: The reaction is conducted by heating the mixture, where ammonium acetate serves as the nitrogen source facilitating pyrimidine ring formation.
- Mechanism: The alkyl 3-oxo-3-arylpropanoate condenses with formamide under ammonium acetate catalysis to form the pyrimidin-4-ol core.
- Advantages: This method is operationally simple, avoids multi-step purification, and provides good yields.
- Reference Data: Reported yields for similar 6-arylpyrimidin-4-ol compounds range from moderate to high, with reaction times optimized for maximum conversion.
| Parameter | Details |
|---|---|
| Reagents | Alkyl 3-oxo-3-(5-chloro-2-methoxyphenyl)propanoate, formamide, ammonium acetate |
| Solvent | Typically neat or minimal solvent use |
| Temperature | Elevated, often reflux conditions |
| Reaction Time | Several hours, depending on scale |
| Yield | Moderate to high (exact yield depends on substrate) |
| Purification | Recrystallization or chromatography |
Multi-Step Synthesis via 5-Chloro-2-methoxyaniline Derivatives
Another approach involves multi-step organic synthesis starting from 5-chloro-2-methoxyaniline and building the pyrimidine ring through intermediate compounds.
- Key Intermediates: 4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-6-thiol derivatives.
- Reaction Steps:
- Formation of the pyrimidine core via cyclization reactions.
- Introduction of the 5-chloro-2-methoxyphenyl moiety through nucleophilic aromatic substitution or coupling reactions.
- Reaction Conditions: Use of polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM), with bases such as triethylamine or potassium carbonate to facilitate substitution.
- Final Step: Formation of the pyrimidin-4-ol structure is achieved by hydrolysis or oxidative steps under mild conditions.
- Industrial Relevance: This method is adaptable to scale-up, with potential for continuous flow synthesis and advanced purification techniques like HPLC to improve purity and yield.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Starting material | 5-Chloro-2-methoxyaniline | Commercially available |
| Core formation | Cyclization with pyrazolo-pyrimidine precursors | Requires controlled temperature and inert atmosphere |
| Substitution | DMF or DCM, base (triethylamine/K2CO3) | Mild to moderate temperature |
| Final modification | Hydrolysis or oxidation | Yields pyrimidin-4-ol moiety |
Cyclization of Chalcone Derivatives with Urea or Thiourea
A related synthetic route involves the condensation of chalcone derivatives bearing the 5-chloro-2-methoxyphenyl group with urea or thiourea to form pyrimidine derivatives.
- Procedure:
- Preparation of chalcone intermediates via aldol condensation of 5-chloro-2-methoxybenzaldehyde and appropriate acetophenone derivatives.
- Cyclization with urea (for pyrimidin-4-ol) or thiourea (for thiopyrimidine analogs) in ethanol under basic catalysis (e.g., KOH).
- Reflux for extended periods (up to 12 hours) to complete cyclization.
- Yields: Moderate to good, with isolated yields around 60-70%.
- Characterization: Products confirmed by melting point, IR spectroscopy (notably -OH stretch around 3436 cm^-1), and elemental analysis.
- Limitations: Longer reaction times and need for careful control of base concentration and temperature.
| Parameter | Details |
|---|---|
| Starting materials | 5-Chloro-2-methoxybenzaldehyde, acetophenone derivatives |
| Catalyst | KOH (alcoholic solution) |
| Solvent | Ethanol |
| Temperature | Reflux |
| Reaction Time | 12 hours |
| Yield | ~67% |
| Purification | Recrystallization from ethanol |
Lithiation and Substitution on Pyrimidine Precursors
A more specialized method involves lithiation of substituted pyrimidine intermediates followed by reaction with electrophiles to introduce the desired substituents.
- Example: Lithiation of 4-chloro-6-methoxy-2-(methylsulfanyl)pyrimidine derivatives with lithium diisopropylamide (LDA) at low temperature (-78 °C).
- Subsequent Reaction: Reaction with alkyl isothiocyanates or other electrophiles to form carbothioamide intermediates.
- Final Steps: Treatment with sodium hydride and further electrophiles to form pyrimidine derivatives with functional groups at specific positions.
- Yields: High yields reported (up to 91%) for intermediate steps.
- Relevance: This method allows for fine-tuning of substitution patterns on the pyrimidine ring and can be adapted for preparing this compound analogs.
| Step | Reagents/Conditions | Yield/Notes |
|---|---|---|
| Lithiation | LDA in THF, -78 °C | High regioselectivity |
| Electrophilic substitution | Alkyl isothiocyanates | High yield intermediates |
| Final cyclization | NaH in DMF, room temperature | Efficient and clean reaction |
Summary Table of Preparation Methods
| Method Number | Approach | Key Reagents/Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|---|
| 1 | One-pot synthesis with alkyl 3-oxo-3-arylpropanoate and formamide | Alkyl 3-oxo-3-(5-chloro-2-methoxyphenyl)propanoate, formamide, ammonium acetate; reflux | Moderate to high | Simple, one-pot, scalable | Requires specific precursors |
| 2 | Multi-step from 5-chloro-2-methoxyaniline | 5-Chloro-2-methoxyaniline, pyrazolo-pyrimidine intermediates, DMF/DCM, bases | Moderate to high | Industrially scalable | Multi-step, longer synthesis |
| 3 | Cyclization of chalcones with urea/thiourea | Chalcone derivatives, urea/thiourea, KOH, ethanol, reflux | ~67% | Straightforward, well-characterized | Long reaction times |
| 4 | Lithiation and substitution on pyrimidine precursors | LDA, alkyl isothiocyanates, NaH, DMF, low temperature | Up to 91% | High regioselectivity, versatile | Requires low temperature and sensitive reagents |
Research Findings and Notes
- The one-pot synthesis method (Method 1) is favored for its operational simplicity and efficiency in producing 6-arylpyrimidin-4-ol derivatives, including those with chloro and methoxy substituents on the phenyl ring.
- Multi-step syntheses (Method 2) allow for structural diversity and are adaptable to industrial scale, but require careful control of reaction conditions to maintain functional group integrity.
- Cyclization of chalcones (Method 3) is a classical approach that provides moderate yields and well-defined products, useful for further biological evaluation.
- Lithiation-based methods (Method 4) offer precise substitution control and high yields but involve sensitive reagents and low-temperature operations, suitable for advanced synthetic laboratories.
Q & A
Q. What are the optimal synthetic routes for 6-(5-Chloro-2-methoxyphenyl)pyrimidin-4-ol, and how can purity be ensured?
- Methodological Answer : The compound can be synthesized via cyclocondensation of 5-chloro-2-methoxybenzaldehyde with urea/thiourea derivatives under acidic conditions. Key steps include:
- Chlorination : Use POCl₃ or PCl₅ in DMF to introduce chlorine at the pyrimidine C6 position .
- Purification : Recrystallization from chloroform-hexane mixtures improves purity (>95%).
- Characterization : Validate via (δ 8.2–8.5 ppm for pyrimidine protons) and HPLC (C18 column, MeOH:H₂O = 70:30) .
Q. How can solubility and stability be assessed for this compound in biological assays?
- Methodological Answer :
- Solubility : Use DMSO as a primary solvent (test concentrations ≤1% v/v to avoid cytotoxicity). For aqueous buffers, employ co-solvents like PEG-400 or cyclodextrin .
- Stability : Conduct LC-MS stability studies in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) at 37°C over 24 hours. Monitor degradation via UV-Vis at λ = 260–280 nm .
Q. What analytical techniques are critical for structural confirmation?
- Methodological Answer :
- Single-crystal X-ray diffraction (SC-XRD) : Resolve bond lengths (e.g., C-Cl = 1.73 Å) and dihedral angles (e.g., pyrimidine-phenyl torsion angle = 12.8°) using SHELXL for refinement .
- Mass spectrometry : Confirm molecular ion peak [M+H]⁺ at m/z 267.03 (theoretical 267.05) via ESI-MS .
Advanced Research Questions
Q. How do structural modifications impact biological activity?
- Methodological Answer :
- Substituent effects : Replace the methoxy group with electron-withdrawing groups (e.g., -NO₂) to enhance binding to myeloperoxidase (MPO). Compare IC₅₀ values in enzyme inhibition assays .
- SAR Table :
| Substituent | MPO IC₅₀ (nM) | Solubility (µg/mL) |
|---|---|---|
| -OCH₃ | 120 ± 15 | 25 ± 3 |
| -NO₂ | 45 ± 8 | 12 ± 2 |
| -CF₃ | 90 ± 10 | 18 ± 4 |
| (Data derived from and computational docking studies.) |
Q. What computational strategies predict metabolic stability and CYP3A4 interactions?
- Methodological Answer :
- In silico modeling : Use Schrödinger’s QikProp to calculate logP (experimental: 2.8 vs. predicted: 2.7) and CYP3A4 binding affinity (Glide Score: −9.2 kcal/mol) .
- MD simulations : Run 100-ns trajectories to assess stability of the CYP3A4-compound complex (RMSD < 2.0 Å indicates strong binding) .
Q. How can crystallographic data resolve contradictions in reported bioactivity?
- Methodological Answer :
- Polymorph screening : Identify bioactive conformers via SC-XRD. For example, intramolecular N–H⋯N hydrogen bonds (2.1 Å) stabilize the active conformation in MPO inhibition .
- Electron density maps : Use SHELXE to resolve ambiguities in substituent orientation (e.g., methoxy group planarity) .
Q. What experimental designs validate target engagement in cellular models?
- Methodological Answer :
- Fluorescence polarization assays : Label the compound with BODIPY-FL; measure displacement by competitors in THP-1 macrophages (Kd = 80 nM) .
- Gene knockout : Use CRISPR-Cas9 to delete MPO in HEK293 cells; confirm loss of compound activity via Western blot (MPO ↓ >90%) .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding its solubility in aqueous buffers?
- Methodological Answer :
- Buffer composition : Variability in co-solvent ratios (e.g., DMSO vs. PEG-400) affects measured solubility. Standardize protocols using USP guidelines .
- pH dependence : Solubility increases at pH < 5 due to protonation of the pyrimidine nitrogen (pKa ≈ 4.2). Use potentiometric titration to validate .
Q. How to reconcile discrepancies in biological activity across cell lines?
- Methodological Answer :
- Cell-specific metabolism : Profile CYP3A4 expression via qPCR (e.g., HepG2 vs. THP-1 cells). Higher CYP3A4 activity in hepatocytes accelerates compound degradation .
- Redox environment : Measure intracellular GSH levels; MPO inhibition is enhanced in high-ROS environments (e.g., activated neutrophils) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
